molecular formula C14H19BClFN2O2 B15304274 7-fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole hydrochloride

7-fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole hydrochloride

Cat. No.: B15304274
M. Wt: 312.58 g/mol
InChI Key: PEPCZSNEPLUTLV-UHFFFAOYSA-N
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Description

7-fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a fluorine atom, a methyl group, and a dioxaborolane moiety attached to an indazole ring system. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Borylation: The dioxaborolane moiety is introduced through a borylation reaction, typically using bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7-fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the dioxaborolane moiety, using nucleophiles such as amines or thiols.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, mCPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Amines, thiols

    Coupling: Aryl halides, palladium catalyst

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, substitution may yield substituted indazoles, and coupling reactions may yield biaryl compounds.

Scientific Research Applications

7-fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom and dioxaborolane moiety play crucial roles in its reactivity and binding affinity. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 7-fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole
  • 7-fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole

Uniqueness

Compared to similar compounds, 7-fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole hydrochloride stands out due to its unique indazole core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H19BClFN2O2

Molecular Weight

312.58 g/mol

IUPAC Name

7-fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole;hydrochloride

InChI

InChI=1S/C14H18BFN2O2.ClH/c1-13(2)14(3,4)20-15(19-13)10-6-9-8-18(5)17-12(9)11(16)7-10;/h6-8H,1-5H3;1H

InChI Key

PEPCZSNEPLUTLV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CN(N=C3C(=C2)F)C.Cl

Origin of Product

United States

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